molecular formula C14H9N3O3S B2908925 N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide CAS No. 899960-79-3

N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide

Cat. No.: B2908925
CAS No.: 899960-79-3
M. Wt: 299.3
InChI Key: YATFDROCYZXJLZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Research has shown that benzothiazole derivatives, including this compound, exhibit promising pharmacological properties, making them potential candidates for drug development.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, influencing their activity .

Comparison with Similar Compounds

N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific nitrobenzamide structure, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-12-13(7-10)21-8-15-12/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATFDROCYZXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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